2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol
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Overview
Description
2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline and ethanolamine. The reaction proceeds as follows:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium carbonate to form 4-anilino-6-chloro-1,3,5-triazine.
Step 2: The intermediate product is then reacted with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Microwave-assisted synthesis and solid-phase synthesis are some of the advanced techniques used to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate or other bases are commonly used to facilitate the substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of dyes, herbicides, and polymer stabilizers .
Mechanism of Action
The mechanism of action of 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-anilino-6-chloro-1,3,5-triazine
- 2,4,6-trichloro-1,3,5-triazine
- 4,4’-bis[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
Uniqueness
2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol is unique due to the presence of both aniline and ethanolamine substituents on the triazine ring.
Properties
IUPAC Name |
2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c12-9-15-10(13-6-7-18)17-11(16-9)14-8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESZCUQEWAJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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